N'-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound characterized by the presence of a furan ring, a naphthalene ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between a furan-2-carbaldehyde and a naphthylamine derivative in the presence of a hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide exerts its effects involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can form covalent bonds with proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(Furan-2-YL)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide
- N’-[(1E)-1-(furan-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both furan and naphthalene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-13(17-10-5-11-23-17)20-21-18(22)12-19-16-9-4-7-14-6-2-3-8-15(14)16/h2-11,19H,12H2,1H3,(H,21,22)/b20-13+ |
InChI Key |
XZKSQVDGHGFCRH-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
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